molecular formula C9H12N2O B1275998 2,4-Dimethylbenzohydrazide CAS No. 85304-03-6

2,4-Dimethylbenzohydrazide

Cat. No.: B1275998
CAS No.: 85304-03-6
M. Wt: 164.2 g/mol
InChI Key: NGKSZOHPTXLODW-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzohydrazide is an organic compound with the molecular formula C₉H₁₂N₂O. It is a derivative of benzohydrazide, where two methyl groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

Target of Action

2,4-Dimethylbenzohydrazide primarily targets free radicals in the body . Free radicals are unstable molecules that can cause damage to cells, proteins, and DNA. They are implicated in aging and a variety of diseases.

Mode of Action

This compound interacts with free radicals through a process known as scavenging . In this process, the compound neutralizes the free radicals, preventing them from causing cellular damage. It has shown varying degrees of scavenging activity towards DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical and superoxide anion .

Biochemical Pathways

By neutralizing free radicals, this compound can help maintain the integrity of cells and DNA, potentially influencing pathways related to cell growth, inflammation, and immune response .

Result of Action

The primary result of this compound’s action is the reduction of oxidative stress in the body. By scavenging free radicals, the compound can prevent cellular damage, potentially reducing the risk of diseases associated with oxidative stress .

Biochemical Analysis

Biochemical Properties

2,4-Dimethylbenzohydrazide plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with various enzymes and proteins, including those involved in oxidative stress responses. For instance, this compound has been shown to exhibit antioxidant properties by scavenging free radicals such as DPPH and superoxide anions . These interactions are crucial as they help in mitigating oxidative damage in cells.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. Studies have shown that this compound can affect the expression of genes involved in antioxidant defense mechanisms . Additionally, it impacts cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound has been observed to result in sustained antioxidant effects in in vitro studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced antioxidant defense and reduced oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic function . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant defense. It interacts with enzymes such as superoxide dismutase and catalase, which play crucial roles in mitigating oxidative damage . The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of reactive oxygen species and antioxidants within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is often directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence the compound’s interactions with other biomolecules and its overall biochemical efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylbenzohydrazide can be synthesized through the reaction of methyl 2,4-dimethylbenzoate with hydrazine. The reaction is typically carried out in methanol under reflux conditions for about 40 hours. The mixture is then evaporated and dried under vacuum to yield this compound as a white solid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dimethylbenzohydrazide has several applications in scientific research:

Comparison with Similar Compounds

    Benzohydrazide: The parent compound without methyl substitutions.

    2-Methylbenzohydrazide: A derivative with a single methyl group at the 2 position.

    4-Methylbenzohydrazide: A derivative with a single methyl group at the 4 position.

Uniqueness: 2,4-Dimethylbenzohydrazide is unique due to the presence of two methyl groups, which can influence its reactivity and biological activity. The dual substitution can enhance its antioxidant properties compared to its mono-substituted counterparts .

Properties

IUPAC Name

2,4-dimethylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-8(7(2)5-6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKSZOHPTXLODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406617
Record name 2,4-dimethylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85304-03-6
Record name 2,4-dimethylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylbenzohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4-Dimethylbenzohydrazide
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Synthesis routes and methods

Procedure details

To a solution of methyl 2,4-dimethylbenzoate (2 g, 12.2 mmol) in MeOH (10 mL) was added anhydrous hydrazine (1.95 mL, 61 mmol) and the mixture was heated under reflux for 40 hours. Then the mixture was evaporated and dried under vacuum to give 2,4-dimethylbenzohydrazide as a white solid (2 g, 100%; MS (M+H, 165).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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